REACTION_CXSMILES
|
[CH:1]([C:4]1[CH2:8][CH:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2].N1C[CH2:12][CH2:11][CH2:10]1>CC(C)=O>[CH:1]([C:4]1[CH:8]=[CH:7][C:6](=[C:11]([CH3:12])[CH3:10])[CH:5]=1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yields since the final step
|
Type
|
CUSTOM
|
Details
|
separation of the 1,3 product from the 1,2 product
|
Type
|
CUSTOM
|
Details
|
prepared a number of 1,3 disubstituted cyclopentadienes using a fulvene route
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=CC(C1)=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |